(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid
Overview
Description
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid is an organic boronic acid compound. It is commonly used as an important reagent and intermediate in organic synthesis, particularly in the construction of aromatic compounds and the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the Buchwald-Hartwig coupling reaction, where an aryl halide reacts with a sulfonamide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, boronate esters, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for constructing complex molecules and forming carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid exerts its effects involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is particularly important in the design of enzyme inhibitors and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid: Similar in structure but with a methyl group instead of a methoxy group.
(3-(N-cyclopentylsulfamoyl)phenyl)boronic acid: Lacks the methoxy group on the aromatic ring.
Uniqueness
(3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to the presence of both the sulfonamide and boronic acid groups, which confer distinct reactivity and biological activity. The methoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[3-(cyclopentylsulfamoyl)-4-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFNUQCLIRLQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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